2-(3-Bromophenoxy)acetaldehyde

Aldehyde dehydrogenase Cancer stem cell ALDH1A1 inhibitor

2-(3-Bromophenoxy)acetaldehyde (CAS not widely registered for the free aldehyde; diethyl acetal CAS 204452-94-8 serves as a protected procurement form) is a meta‑brominated phenoxyacetaldehyde with molecular formula C₈H₇BrO₂ and a molecular weight of approximately 215.04 g/mol. It belongs to the aryloxyacetaldehyde family, which has been investigated for aldehyde dehydrogenase (ALDH) inhibition and antimicrobial activity.

Molecular Formula C8H7BrO2
Molecular Weight 215.04 g/mol
Cat. No. B12069644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Bromophenoxy)acetaldehyde
Molecular FormulaC8H7BrO2
Molecular Weight215.04 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)OCC=O
InChIInChI=1S/C8H7BrO2/c9-7-2-1-3-8(6-7)11-5-4-10/h1-4,6H,5H2
InChIKeyLEDARMCYSOZPAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Bromophenoxy)acetaldehyde – Class Identity, Reactivity Profile, and Procurement Rationale for Meta-Bromo Phenoxyacetaldehyde


2-(3-Bromophenoxy)acetaldehyde (CAS not widely registered for the free aldehyde; diethyl acetal CAS 204452-94-8 serves as a protected procurement form) is a meta‑brominated phenoxyacetaldehyde with molecular formula C₈H₇BrO₂ and a molecular weight of approximately 215.04 g/mol [1]. It belongs to the aryloxyacetaldehyde family, which has been investigated for aldehyde dehydrogenase (ALDH) inhibition [2] and antimicrobial activity [3]. The meta‑position of the bromine substituent distinguishes it from the more extensively characterized para‑ and ortho‑bromo regioisomers, creating the need for evidence‑based procurement decisions.

Why 2-(3-Bromophenoxy)acetaldehyde Cannot Be Generically Substituted by Para- or Ortho‑Bromo Regioisomers


Bromine substitution position critically governs both ALDH isozyme selectivity and antimicrobial potency within phenoxyacetaldehydes. The meta‑bromo isomer is not commercially interchangeable with 2‑(4‑bromophenoxy)acetaldehyde (CAS 134671‑56‑0) or 2‑(2‑bromophenoxy)acetaldehyde because published ALDH inhibition data show that para‑ substituted analogs achieve low‑nanomolar potency (Ki = 19 nM against ALDH2) [1], while ortho‑bromo congeners remain largely uncharacterized in their selectivity fingerprint. Fragment‑based work on phenoxyacetaldehyde scaffolds further demonstrates that subtle substitutional changes yield >100‑fold shifts in off‑target selectivity [2]. Consequently, assuming functional equivalence across regioisomers risks both experimental irreproducibility and procurement of a compound that fails to match literature‑derived pharmacological expectations.

2-(3-Bromophenoxy)acetaldehyde – Comparator‑Anchored Quantitative Differentiation Evidence


ALDH1A1 Inhibitory Potency of Meta‑Bromo vs. Para‑Bromo Phenoxyacetaldehyde Regioisomers

In a head‑to‑head comparison within the same assay system, 2‑(3‑bromophenoxy)acetaldehyde inhibited human ALDH1A1 with an IC₅₀ of 2.00 μM, while the para‑bromo congener (CHEMBL4099822) achieved an IC₅₀ of 0.22 μM against the same enzyme, representing an 8‑fold potency difference driven by bromine position [1]. The meta‑bromo compound thus offers a distinct intermediate‑potency tool for ALDH1A1 inhibitor studies where complete target engagement is undesirable.

Aldehyde dehydrogenase Cancer stem cell ALDH1A1 inhibitor

ALDH3A1 Inhibition: Meta‑Bromo vs. Unsubstituted Phenoxyacetaldehyde

2‑(3‑Bromophenoxy)acetaldehyde inhibited ALDH3A1 with an IC₅₀ of 18.0 μM, whereas unsubstituted phenoxyacetaldehyde exhibited an IC₅₀ of 2.10 μM in a separate but methodologically comparable assay [1]. The ~8.6‑fold reduction in potency upon meta‑bromination suggests that bromine introduction disfavors binding to ALDH3A1, offering a selectivity advantage when ALDH3A1 sparing is desired alongside ALDH1A1 inhibition.

Aldehyde dehydrogenase 3A1 Chemoprotection Corneal ALDH

Antimicrobial Activity of Meta‑Bromo Phenoxyacetaldehyde Against Staphylococcus aureus and Escherichia coli

2‑(3‑Bromophenoxy)acetaldehyde was evaluated alongside a series of phenoxyacetaldehydes against S. aureus and E. coli. The meta‑bromo derivative exhibited a minimum inhibitory concentration (MIC) of 12.5 μg/mL against S. aureus and 25 μg/mL against E. coli, whereas the unsubstituted phenoxyacetaldehyde showed MIC values of 50 μg/mL for both organisms [1]. This 2‑ to 4‑fold enhancement in antibacterial potency upon meta‑bromination provides direct evidence for the electron‑withdrawing bromine group augmenting antimicrobial activity.

Antimicrobial aldehyde Disinfectant development Phenoxyacetaldehyde

Stability and Handling: Diethyl Acetal Protection as a Procurement Advantage

Free 2‑(3‑bromophenoxy)acetaldehyde is a reactive aldehyde prone to oxidation and nucleophilic addition. The commercially supplied diethyl acetal (CAS 204452‑94‑8) serves as a shelf‑stable, protected form that can be quantitatively deprotected under mild acidic conditions immediately prior to use . In contrast, the para‑bromo isomer is more commonly distributed as the free aldehyde (CAS 134671‑56‑0), which requires cold storage and carries a shorter shelf life.

Aldehyde protection Diethyl acetal Chemical procurement

Patent‑Documented Synthetic Accessibility of Meta‑Bromo vs. Para‑Bromo Acetals

EP 0357348 B1 [1] and US patents [2] describe optimized industrial processes for p‑bromophenoxyacetaldehyde dialkylacetal derivatives, demonstrating that the para‑bromo isomer benefits from established large‑scale synthetic routes. No equivalent process patent exists for the meta‑bromo isomer, making the meta‑bromo compound a more specialized, lower‑throughput procurement item. This scarcity, however, translates to higher value for niche applications where meta‑substitution is required.

Dialkylacetal synthesis Process patent Bromophenoxyacetaldehyde

High‑Value Application Scenarios for 2-(3-Bromophenoxy)acetaldehyde Based on Quantitative Differentiation Evidence


ALDH1A1‑Selective Pharmacological Tool with Attenuated ALDH3A1 Activity

The meta‑bromo isomer inhibits ALDH1A1 with an IC₅₀ of 2.00 μM while exhibiting a ~9‑fold higher IC₅₀ of 18.0 μM against ALDH3A1 [1]. This selectivity window, absent in the unsubstituted parent (ALDH3A1 IC₅₀ = 2.10 μM), makes 2‑(3‑bromophenoxy)acetaldehyde suitable for functional studies where ALDH3A1‐mediated detoxification must remain intact. Researchers investigating ALDH1A1 as a cancer stem cell marker can use this compound to dissect isozyme‑specific contributions without confounding ALDH3A1 inhibition.

Gram‑Positive Antibacterial Lead Scaffold with Enhanced Potency

With an MIC of 12.5 μg/mL against S. aureus—representing a 4‑fold improvement over unsubstituted phenoxyacetaldehyde [1]—the meta‑bromo compound serves as a compact, synthetically tractable starting point for structure‑activity relationship (SAR) campaigns targeting methicillin‑resistant S. aureus (MRSA). The aldehyde handle further permits rapid diversification into oximes, hydrazones, or thiosemicarbazones without additional deprotection steps.

Meta‑Position Bromine as an SAR Probe for Halo‑Scanning Studies

Because quantitative inhibition data exist for the meta‑bromo (ALDH1A1 IC₅₀ = 2.00 μM), para‑bromo (ALDH1A1 IC₅₀ = 0.22 μM), and unsubstituted (ALDH3A1 IC₅₀ = 2.10 μM) phenoxyacetaldehydes [1], researchers can use 2‑(3‑bromophenoxy)acetaldehyde as the definitive meta‑substituted reference point in systematic halo‑scanning experiments. This enables structure‑activity relationship mapping of bromine positional effects on enzyme inhibition and antimicrobial activity within a single scaffold series.

Stable Acetal Procurement for On‑Demand Aldehyde Generation in Multi‑Step Synthesis

For medicinal chemistry groups requiring precise stoichiometric control of the reactive aldehyde, the commercially available diethyl acetal (CAS 204452‑94‑8) [1] allows storage at ambient temperature and quantitative deprotection immediately before use. This workflow advantage is especially relevant in fragment‑based drug discovery, where aldehyde‑containing fragments must be freshly prepared to avoid degradation artifacts in biochemical and biophysical assays.

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